molecular formula C16H15N3O3S B2408113 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide CAS No. 1147649-40-8

2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide

Cat. No.: B2408113
CAS No.: 1147649-40-8
M. Wt: 329.37
InChI Key: XEDASSXMHVWYTD-UHFFFAOYSA-N
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Description

2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide is a complex organic compound that features a pyridine ring, an oxazolidinone moiety, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide typically involves multiple steps, starting from readily available precursorsSpecific reagents and catalysts are used to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the pyridine ring can introduce various functional groups .

Scientific Research Applications

2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The oxazolidinone moiety is known to interact with bacterial ribosomes, inhibiting protein synthesis, which contributes to its antimicrobial activity. Additionally, the compound may interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(methylsulfanyl)-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide is unique due to its combination of a pyridine ring, an oxazolidinone moiety, and a methylsulfanyl group. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds, making it a valuable compound for various applications .

Properties

IUPAC Name

2-methylsulfanyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S/c1-23-15-13(6-3-7-17-15)14(20)18-11-4-2-5-12(10-11)19-8-9-22-16(19)21/h2-7,10H,8-9H2,1H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEDASSXMHVWYTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=CC=C2)N3CCOC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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